1-Hydroxy-3-methoxyanthracene-9,10-dione
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Overview
Description
1-Hydroxy-3-methoxyanthracene-9,10-dione, also known as 1-Hydroxy-3-methoxy-9,10-anthraquinone, is an organic compound with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol . This compound is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
The synthesis of 1-Hydroxy-3-methoxyanthracene-9,10-dione typically involves the reaction of phthalic anhydride with m-methoxyphenol . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency .
Chemical Reactions Analysis
1-Hydroxy-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: It has been investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: This compound is used in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes, leading to various biological effects. The pathways involved may include oxidative stress modulation and inhibition of inflammatory mediators .
Comparison with Similar Compounds
1-Hydroxy-3-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Hydroxy-2-methoxyanthracene-9,10-dione
- 1-Hydroxy-4-methoxyanthracene-9,10-dione
- 1-Hydroxy-3-methylanthracene-9,10-dione
These compounds share similar chemical structures but differ in the position and type of substituents, which can influence their chemical reactivity and applications.
Properties
CAS No. |
20733-99-7 |
---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-hydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 |
InChI Key |
LRCKMFKYRNMGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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